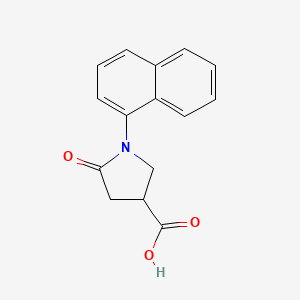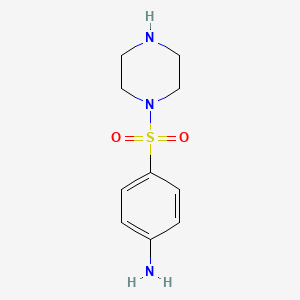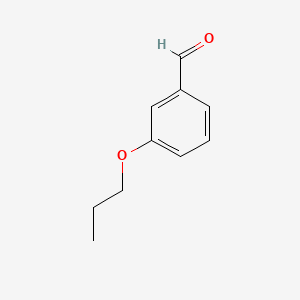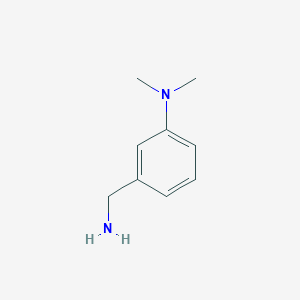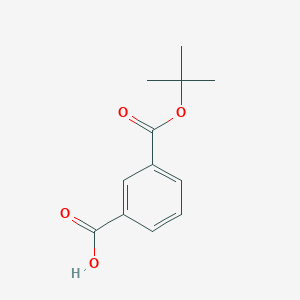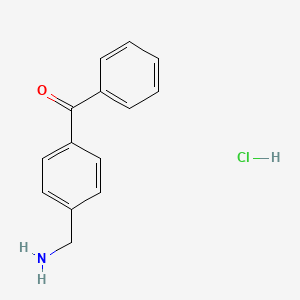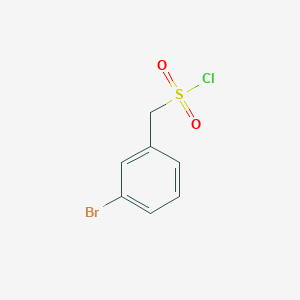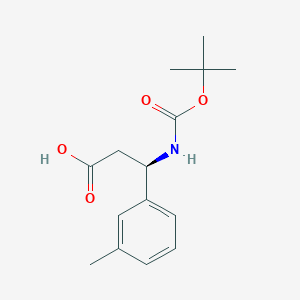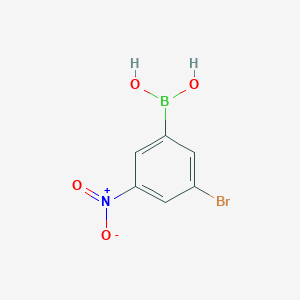
(3-Brom-5-nitrophenyl)boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-5-nitrophenyl)boronic acid” is a heterocyclic organic compound . Its molecular weight is 245.82 and its molecular formula is C6H5BBrNO4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(3-Bromo-5-nitrophenyl)boronic acid” involves multi-step reactions . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Bromo-5-nitrophenyl)boronic acid” consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 3rd position with a bromo group and at the 5th position with a nitro group .Chemical Reactions Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” can participate in Suzuki–Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(3-Bromo-5-nitrophenyl)boronic acid” has a melting point of 238-248ºC and a boiling point of 404.8ºC at 760 mmHg . Its density is 1.85g/cm³ .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich (3-Brom-5-nitrophenyl)boronsäure, werden zunehmend in verschiedenen sensorischen Anwendungen eingesetzt . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen, was zu ihrer Verwendung sowohl in homogenen Assays als auch in heterogener Detektion führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, einschließlich der biologischen Markierung . Dies kann die Interaktion von Boronsäuren mit Proteinen, ihre Manipulation und Zellmarkierung umfassen .
Proteinmanipulation und -modifikation
Boronsäuren haben im Bereich der Proteininteraktion eine bedeutende Entwicklung gezeigt . Sie können zur Proteinmanipulation und -modifikation verwendet werden, was in verschiedenen biologischen und biochemischen Studien von entscheidender Bedeutung sein kann .
Trennungstechnologien
Boronsäuren werden auch in Trennungstechnologien eingesetzt . So können sie beispielsweise für die Elektrophorese glykosylierter Moleküle verwendet werden .
Entwicklung von Therapeutika
Boronsäuren werden bei der Entwicklung von Therapeutika eingesetzt . Sie werden als Baustoffe für Mikropartikel für analytische Methoden und in Polymeren für die kontrollierte Freisetzung von Insulin verwendet .
Chemische Biologie und Supramolekulare Chemie
Die Boronsäure-vermittelte cis-Diol-Konjugation ist eine der am besten untersuchten Reaktionen in der chemischen Biologie und supramolekularen Chemie . Dieses Verständnis hat die Erforschung neuartiger Chemien unter Verwendung von Bor angeregt, um aufstrebende Wissenschaften zu fördern .
Biomedizinische Geräte
Boronsäuren, einschließlich this compound, werden bei der Entwicklung biomedizinischer Geräte eingesetzt . Diese Geräte können die reversible Kinetik von Boronsäuren für stimulireaktive Anwendungen nutzen .
Materialchemie
Boronsäuren werden auch in der Materialchemie eingesetzt . Sie können mit verschiedenen Nukleophilen bei variablen pH-Werten interagieren, was für alle stimulireaktiven Materialchemie-Erkundungen von entscheidender Bedeutung ist .
Safety and Hazards
Zukünftige Richtungen
“(3-Bromo-5-nitrophenyl)boronic acid” and other boronic acids have been used in Suzuki–Miyaura cross-coupling reactions, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This suggests that “(3-Bromo-5-nitrophenyl)boronic acid” could have potential applications in the synthesis of complex organic molecules in the future .
Wirkmechanismus
Target of Action
The primary targets of (3-Bromo-5-nitrophenyl)boronic acid are the transition metal catalysts involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The mode of action of (3-Bromo-5-nitrophenyl)boronic acid involves its interaction with these metal catalysts. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (3-Bromo-5-nitrophenyl)boronic acid primarily involve the formation of carbon-carbon bonds. The compound plays a crucial role in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them particularly attractive as synthetic intermediates .
Result of Action
The result of the action of (3-Bromo-5-nitrophenyl)boronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
The action of (3-Bromo-5-nitrophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of air and moisture . Boronic acids are generally stable and environmentally benign, which contributes to their wide application in organic synthesis .
Eigenschaften
IUPAC Name |
(3-bromo-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCQCRMODYFROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378324 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-48-8 |
Source


|
| Record name | 3-Bromo-5-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

